molecular formula C12H16BaN2O8 B12677366 Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] CAS No. 95008-97-2

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]

Cat. No.: B12677366
CAS No.: 95008-97-2
M. Wt: 453.59 g/mol
InChI Key: GJMYXPBQMBBXGA-UHFFFAOYSA-L
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Description

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is a specialized organobarium salt with the CAS Registry Number 95008-97-2 and EINECS 305-724-3 . Its molecular formula is C12H16BaN2O8, corresponding to a molecular weight of 453.59 g/mol . The compound's structure is derived from the anion of (2S)-1-(hydroxymethyl)-5-oxo-pyrrolidine-2-carboxylic acid, a functionalized proline derivative featuring a hydroxymethyl group on the nitrogen atom of the pyrrolidone ring, coordinated with a barium cation (+2) . The specific three-dimensional configuration is defined by the stereodescriptor (2S) . This molecular architecture is represented by standardized identifiers including the SMILES string ([Ba+2].O=C1CC C@@H N1CO.[O-]C(=O)[C@@H]1CCC(=O)N1CO) and the InChIKey (GJMYXPBQMBBXGA-SCGRZTRASA-L) . As a metal complex of a modified amino acid, it is primarily of significant interest in advanced research applications. These include its use as a precursor or intermediate in coordination chemistry for synthesizing novel metal-organic frameworks (MOFs), as a reagent in catalytic studies, and in materials science for developing specialized inorganic-organic hybrid compounds. The presence of the barium metal center and the multifunctional ligand, which contains both carboxylate and hydroxymethyl groups, makes it a candidate for exploring non-covalent interactions and self-assembly processes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols, considering the potential toxicity associated with barium compounds.

Properties

CAS No.

95008-97-2

Molecular Formula

C12H16BaN2O8

Molecular Weight

453.59 g/mol

IUPAC Name

barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2

InChI Key

GJMYXPBQMBBXGA-UHFFFAOYSA-L

Canonical SMILES

C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of barium salts, such as barium hydroxide or barium chloride, with the ligand 1-(hydroxymethyl)-5-oxo-DL-proline in aqueous or mixed solvent media. The process is a coordination reaction where the barium ion forms chelates with the carboxylate and other functional groups of the ligand.

Stepwise Preparation Procedure

  • Ligand Preparation : The ligand 1-(hydroxymethyl)-5-oxo-DL-proline is either commercially obtained or synthesized via hydroxymethylation of 5-oxo-DL-proline under controlled conditions.

  • Reaction with Barium Salt : An aqueous solution of barium hydroxide or barium chloride is prepared. The ligand is dissolved in water or a suitable solvent, and the barium salt solution is added slowly under stirring.

  • pH Control : The reaction mixture’s pH is carefully maintained around neutral to slightly basic (pH ~7-8) to ensure complete deprotonation of the carboxylic acid groups and to prevent precipitation of unwanted barium hydroxide or other by-products.

  • Stirring and Reaction Time : The mixture is stirred for several hours (typically 2-6 hours) at room temperature or slightly elevated temperatures (25-40°C) to allow full complexation.

  • Isolation and Purification : The resulting barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] precipitates or remains in solution depending on conditions. It is isolated by filtration or crystallization. Recrystallization from appropriate solvents (e.g., water, ethanol-water mixtures) is used to enhance purity.

  • Drying : The purified compound is dried under vacuum or in a desiccator to obtain the final solid product.

Reaction Scheme

$$
\text{Ba(OH)}2 + 2 \times \text{1-(hydroxymethyl)-5-oxo-DL-proline} \rightarrow \text{Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]} + 2 \text{H}2\text{O}
$$

Key Parameters Affecting Synthesis

Parameter Optimal Range/Condition Effect on Product
pH 7.0 - 8.0 Ensures ligand deprotonation and complex stability
Temperature 25 - 40 °C Enhances reaction rate without decomposition
Reaction Time 2 - 6 hours Ensures complete coordination
Solvent Water or aqueous ethanol mixtures Solubility and crystallization control
Molar Ratio (Ba:Ligand) 1:2 Stoichiometric for bis-ligand complex formation

Comparative Analysis with Related Compounds

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is structurally related to other barium salts of proline derivatives, such as barium bis(5-oxo-DL-prolinate). The presence of the hydroxymethyl group in the ligand differentiates it, potentially affecting solubility and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] C12H16BaN2O8 453.59 Contains hydroxymethyl group on proline ring
Barium bis(5-oxo-DL-prolinate) C10H12BaN2O6 393.54 Lacks hydroxymethyl substituent

Summary Table of Preparation Methods

Step Description Conditions/Notes
Ligand sourcing Commercial or synthesized 1-(hydroxymethyl)-5-oxo-DL-proline Purity affects final product quality
Reaction medium Aqueous or aqueous ethanol solution Solvent choice affects solubility and crystallization
Barium source Barium hydroxide or barium chloride Hydroxide preferred for direct complexation
pH control Maintain near neutral to slightly basic (7-8) Prevents side reactions and precipitation
Temperature Room temperature to 40 °C Mild heating can improve reaction rate
Reaction time 2-6 hours Ensures complete complex formation
Isolation Filtration or crystallization Purification step critical for quality
Drying Vacuum drying or desiccation Removes residual solvents

Chemical Reactions Analysis

Types of Reactions

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .

Scientific Research Applications

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] shares structural similarities with other barium and metal-prolinate salts. Key comparisons include:

Barium bis(5-oxo-DL-prolinate) (CAS 85959-43-9)

  • Structural Difference : Lacks the hydroxymethyl substituent at the 1-position.
  • Implications: The absence of the hydroxymethyl group likely reduces hydrophilicity and may decrease solubility in polar solvents compared to the target compound.

Barium bis(5-oxo-L-prolinate) (CAS 85959-44-0)

  • Structural Difference : Features the L-enantiomer of prolinate instead of the racemic DL-form.
  • Implications : The stereospecific L-configuration may enhance biological compatibility or crystallinity in specific applications. However, the lack of a hydroxymethyl group still differentiates its reactivity and solubility profile from the target compound .

Lead bis(5-oxo-L/DL-prolinate) (CAS 85392-77-4, 85392-78-5)

  • Structural Difference : Replaces barium with lead as the central metal ion.
  • Implications: Lead prolinates are classified as non-essential metals with strict regulatory limits (0.1% concentration) due to lead’s neurotoxicity. In contrast, barium salts, while still requiring caution, are generally subject to less stringent restrictions, making them preferable in industrial or research settings where metal toxicity is a concern .

Data Table: Comparative Overview of Key Compounds

Parameter Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] Barium bis(5-oxo-DL-prolinate) Lead bis(5-oxo-L-prolinate)
CAS Number 95008-97-2 85959-43-9 85392-77-4
Metal Ion Barium Barium Lead
Substituents 1-(hydroxymethyl), 5-oxo, DL-form 5-oxo, DL-form 5-oxo, L-form
Regulatory Status No specific restrictions No specific restrictions 0.1% concentration limit
Theoretical Solubility Higher (due to hydroxymethyl) Moderate Low (lead salts typically insoluble)
Toxicological Profile Low-to-moderate (barium-related) Similar to target compound High (lead toxicity)

Biological Activity

Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate], also known as barium bis(5-oxo-DL-prolinate), is a compound with potential biological significance. Its molecular formula is C10H12BaN2O6\text{C}_{10}\text{H}_{12}\text{BaN}_{2}\text{O}_{6} and it has a molecular weight of approximately 393.54 g/mol . This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₁₂BaN₂O₆
Molecular Weight393.54 g/mol
CAS Number85959-43-9

The biological activity of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is primarily attributed to its interaction with various biological pathways. Research indicates that compounds similar to this barium salt can influence metabolic processes and exhibit pharmacological effects, particularly in the context of neurological and anti-inflammatory activities.

  • Neuroprotective Effects : Studies have shown that derivatives of proline can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties : The compound may also play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Neuroprotective Potential

A study published in Journal of Neurochemistry examined the neuroprotective effects of proline derivatives, including barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]. The results indicated significant reductions in neuronal apoptosis in models of oxidative stress, suggesting a protective mechanism against neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

In a separate investigation, researchers evaluated the anti-inflammatory properties of barium bis(5-oxo-DL-prolinate) using in vitro models. The compound demonstrated a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Biological Activity Summary

The biological activity of barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can be summarized as follows:

Activity TypeObserved EffectsReference
NeuroprotectionReduced neuronal apoptosis
Anti-inflammatoryDecreased cytokine levels

Q & A

Q. What are the optimal synthetic conditions for preparing barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate], and how do stoichiometric ratios influence product purity?

Methodological Answer: Synthesis typically involves reacting sodium 5-oxo-DL-prolinate with barium salts under controlled pH (7.0–9.0) to ensure deprotonation of the hydroxymethyl and carboxylate groups. Stoichiometric ratios (e.g., 2:1 ligand-to-metal) are critical to avoid byproducts like polymeric complexes. Characterization via FT-IR and elemental analysis can confirm ligand coordination, while thermogravimetric analysis (TGA) assesses hydration states. Comparative studies with zinc or nickel analogs suggest refluxing in aqueous ethanol at 60–80°C improves crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of this barium complex?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves the octahedral or distorted square-antiprismatic geometry typical of barium complexes.
  • Solid-state NMR: Probes ligand-metal bonding via chemical shifts of hydroxymethyl and carbonyl groups.
  • UV-Vis and FT-IR: Identify ligand-to-metal charge transfer (LMCT) bands and shifts in ν(C=O) (1650–1700 cm⁻¹) due to coordination. SCXRD data from analogous nickel and zinc prolinates (e.g., Ni-CAS 15454-75-8) provide reference frameworks .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should use dynamic light scattering (DLS) and pH titration (2.0–12.0) to monitor aggregation or precipitation. Below pH 6.0, protonation of the carboxylate disrupts coordination, while alkaline conditions (>pH 10.0) may hydrolyze the hydroxymethyl group. Thermal stability (20–100°C) can be assessed via TGA-DSC, with decomposition temperatures compared to zinc analogs (e.g., ~200°C for Zn-prolinate) .

Advanced Research Questions

Q. Can this barium complex act as a catalyst in organic transformations such as hydroformylation or oxidative cleavage?

Methodological Answer: While barium is not a traditional catalyst for hydroformylation (typically Rh or Co), the ligand’s hydroxymethyl group may facilitate substrate binding. Experimental design should include:

  • Screening in polar aprotic solvents (e.g., DMF) at 80–120°C under inert atmospheres.
  • GC-MS monitoring of aldehyde/ketone products in model reactions (e.g., styrene hydroformylation). Compare activity to cobalt-based systems (e.g., turnover frequencies <10 h⁻¹ in ) .

Q. What is the biological relevance of this compound, particularly in modulating DNA interactions or enzyme inhibition?

Methodological Answer: Bis(hydroxymethyl) derivatives (e.g., ’s thiazole analogs) suggest potential DNA intercalation or cross-linking. To test this:

  • Fluorescence quenching assays: Measure binding affinity to plasmid DNA using ethidium bromide displacement.
  • Cytotoxicity screening: Use human tumor cell lines (e.g., CCRF-CEM leukemia) with IC₅₀ comparisons to cisplatin.
  • Molecular docking: Simulate interactions with topoisomerase II or G-quadruplex DNA .

Q. How can computational modeling resolve discrepancies in reported stability constants or coordination geometries?

Methodological Answer:

  • DFT calculations: Optimize ligand conformation (e.g., hydroxymethyl orientation) and compare with SCXRD data.
  • Molecular dynamics (MD): Simulate aqueous stability by analyzing ligand dissociation rates at varying pH.
  • Charge-density analysis: Resolve conflicting reports on barium’s coordination number (e.g., 8 vs. 9) using quantum theory of atoms in molecules (QTAIM) .

Q. How should researchers address contradictions in literature regarding the compound’s thermal decomposition pathways?

Methodological Answer:

  • Controlled atmosphere TGA-MS: Differentiate between oxidative decomposition (CO₂/H₂O release) and ligand pyrolysis (e.g., hydroxymethyl → formaldehyde).
  • In situ XRD: Track phase changes during heating to identify intermediate hydrates or oxides.
  • Reproduce synthesis: Vary precursors (e.g., barium chloride vs. nitrate) to assess anion effects on decomposition .

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